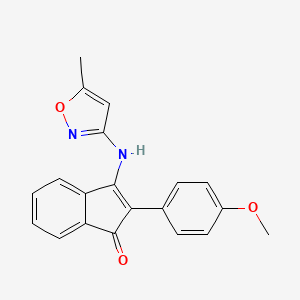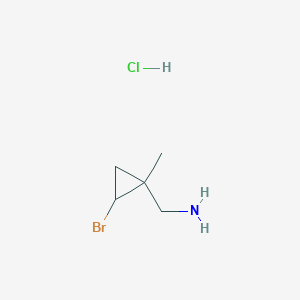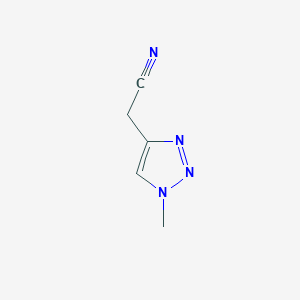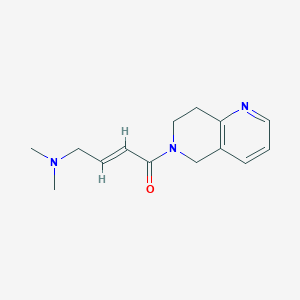![molecular formula C15H14N2O3S B2961168 Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421449-64-0](/img/structure/B2961168.png)
Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Safety Information : It is classified as a warning substance with hazard statements related to ingestion, skin and eye irritation, and respiratory effects .
Synthesis Analysis
The synthesis of this compound involves the C-3 position of the 2-(3’,4’,5’-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus. Various synthetic routes have been explored to obtain derivatives of 4,5,6,7-tetrahydrothieno pyridine, which exhibit diverse biological activities .
Molecular Structure Analysis
The structure of Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate consists of a piperidine ring fused to a thiophene ring. The nitrogen atom in the piperidine ring plays a crucial role in its biological activity .
Chemical Reactions Analysis
The compound has been investigated for its antiproliferative activity. The C-3 position of the 2-(3’,4’,5’-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus significantly influences its biological effects .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The compound is involved in catalytic applications, such as in Rh(III)-catalyzed decarboxylative coupling processes. It acts as a traceless activating group in the production of substituted pyridines with high regioselectivity, as studied by Neely and Rovis (2014) in their work on the decarboxylative coupling of acrylic acids with unsaturated oxime esters (Neely & Rovis, 2014).
Luminescence and Material Science
This chemical has been studied in the context of luminescent materials. Cariati et al. (2000) investigated its use in the solvent- and vapor-induced isomerization between luminescent solids, indicating its potential in the development of new materials with specific optical properties (Cariati et al., 2000).
Synthesis of Substituted Methyl Pyridinecarboxylates
Deady et al. (1971) focused on the synthesis of substituted methyl pyridinecarboxylates, which includes derivatives of the compound . Their work provides insights into general methods for preparing such compounds, highlighting its importance in chemical synthesis (Deady et al., 1971).
Antimicrobial Activities and Spectroscopy
Tamer et al. (2018) explored the antimicrobial activities and spectroscopic characterizations of pyridine-2-carboxylic acid and its derivatives. This research is relevant for understanding the biological activities and properties of related compounds, including Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate (Tamer et al., 2018).
OLED Applications
Davidson et al. (2018) studied the use of pyridine-2-carboxylate (pic) in the production of cyclometalated iridium complexes for OLEDs. Their research into modifying picolinate ligands has implications for the development of new materials for OLED technology (Davidson et al., 2018).
Drug Metabolism and Toxicology
Murray et al. (1997) investigated the induction of cytochromes P450 in rat liver by isomeric picoline N-oxides, related to the metabolism and toxicity of pyridine derivatives. This research is crucial for understanding how derivatives of Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate might interact with biological systems (Murray et al., 1997).
Safety And Hazards
- MSDS : Link
Eigenschaften
IUPAC Name |
methyl 5-(pyridine-2-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-15(19)13-10-6-9-21-12(10)5-8-17(13)14(18)11-4-2-3-7-16-11/h2-4,6-7,9,13H,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBKWVJIMCGYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1C(=O)C3=CC=CC=N3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2961085.png)






![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)
![ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2961099.png)
![Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate](/img/structure/B2961101.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961106.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2961109.png)